

theoretical and computational studies of 2-Hydroxy-3-methoxychalcone

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Compound of Interest

Compound Name: 2-Hydroxy-3-methoxychalcone

CAS No.: 144100-21-0

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An In-depth Technical Guide on the Theoretical and Computational Studies of **2-Hydroxy-3-methoxychalcone**

Introduction

2-Hydroxy-3-methoxychalcone is a member of the chalcone family, a class of natural compounds characterized by an open-chain flavonoid structure consisting of two aromatic rings linked by a three-carbon α,β -unsaturated carbonyl system. These compounds are recognized as significant precursors in the biosynthesis of flavonoids and have garnered substantial interest in medicinal chemistry. Their versatile chemical scaffold allows for a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.

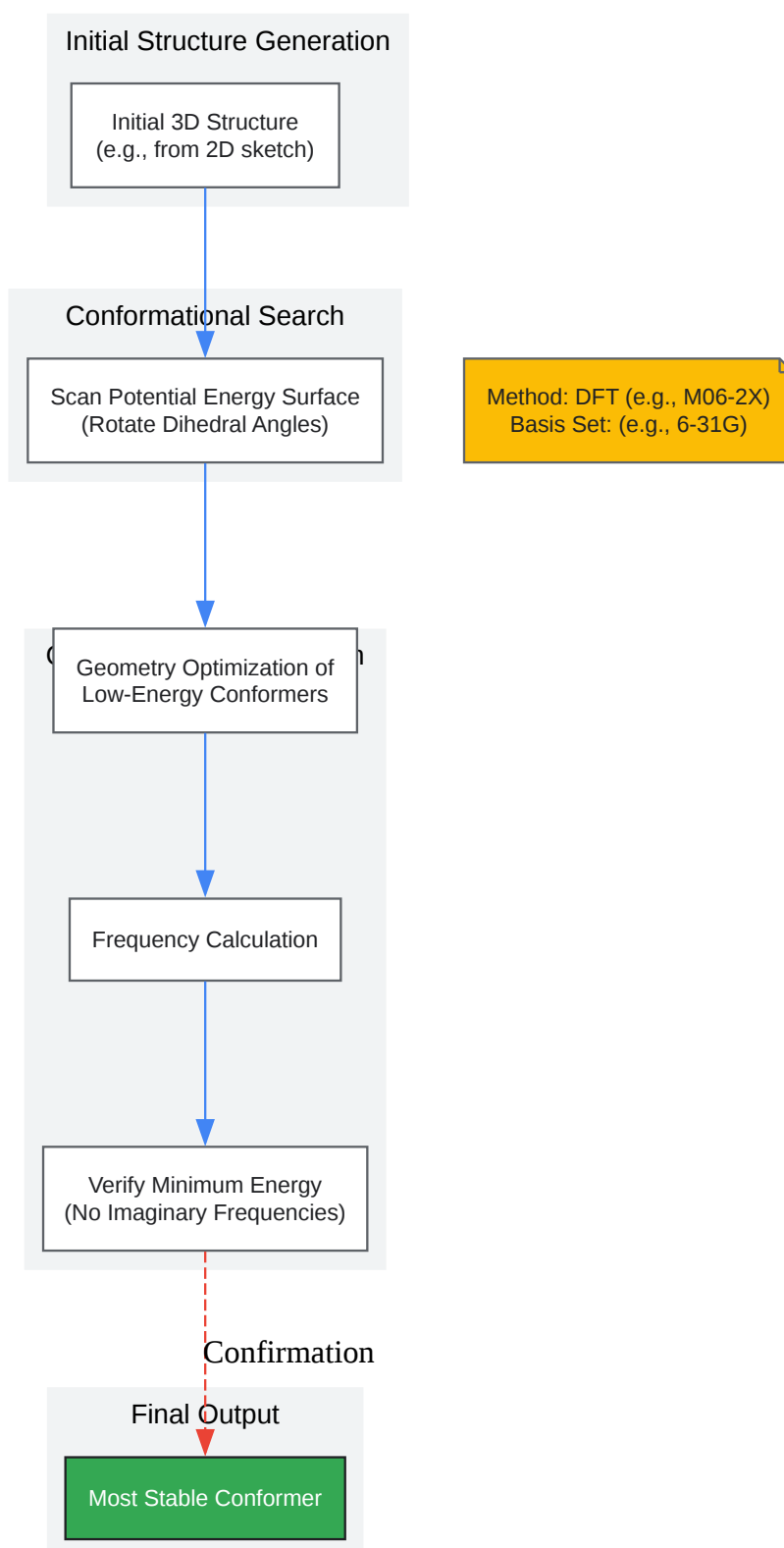
The biological efficacy of chalcone derivatives is intrinsically linked to their molecular structure, electronic properties, and reactivity. Computational and theoretical chemistry provide powerful tools to elucidate these characteristics at an atomic level, offering insights that are often difficult to obtain through experimental methods alone. This technical guide provides a comprehensive overview of the theoretical and computational studies on **2-Hydroxy-3-methoxychalcone** and

its close analogs, focusing on conformational analysis, spectroscopic properties, quantum chemical descriptors, and molecular docking simulations. The information is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the structure-activity relationships and therapeutic potential of this class of molecules.

Molecular Structure and Conformational Analysis

The stability and reactivity of **2-Hydroxy-3-methoxychalcone** are largely dictated by its three-dimensional structure. Conformational analysis, primarily conducted using Density Functional Theory (DFT), is essential to identify the most stable geometric arrangement of the molecule.

Theoretical calculations reveal that the s-cis conformation is predominant for chalcones. A critical stabilizing feature is the formation of a strong intramolecular hydrogen bond between the hydrogen of the 2'-hydroxyl group and the oxygen of the carbonyl group. This interaction contributes to the molecule's relative planarity, a feature believed to be important for its biological activity. The potential energy surface is scanned by rotating key dihedral angles to locate the global energy minimum structure.



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Caption: Workflow for Conformational Analysis.

Table 1: Calculated Geometric Parameters for a Chalcone Analog (Data representative of chalcone structures from DFT calculations)

Parameter	Bond/Angle	Value
Bond Lengths (Å)		
C=O	~1.25	
C α =C β	~1.35	
O-H (hydroxyl)	~0.98	
O---H (H-bond)	~1.60 - 2.10[1]	
Bond Angles (°)		
C α -C β -C(ring B)	~127.0	
C(ring A)-C=O	~120.0	
Dihedral Angles (°)		
Ring A - C=O plane	~0 - 15	
Ring B - C=C plane	~5 - 20	

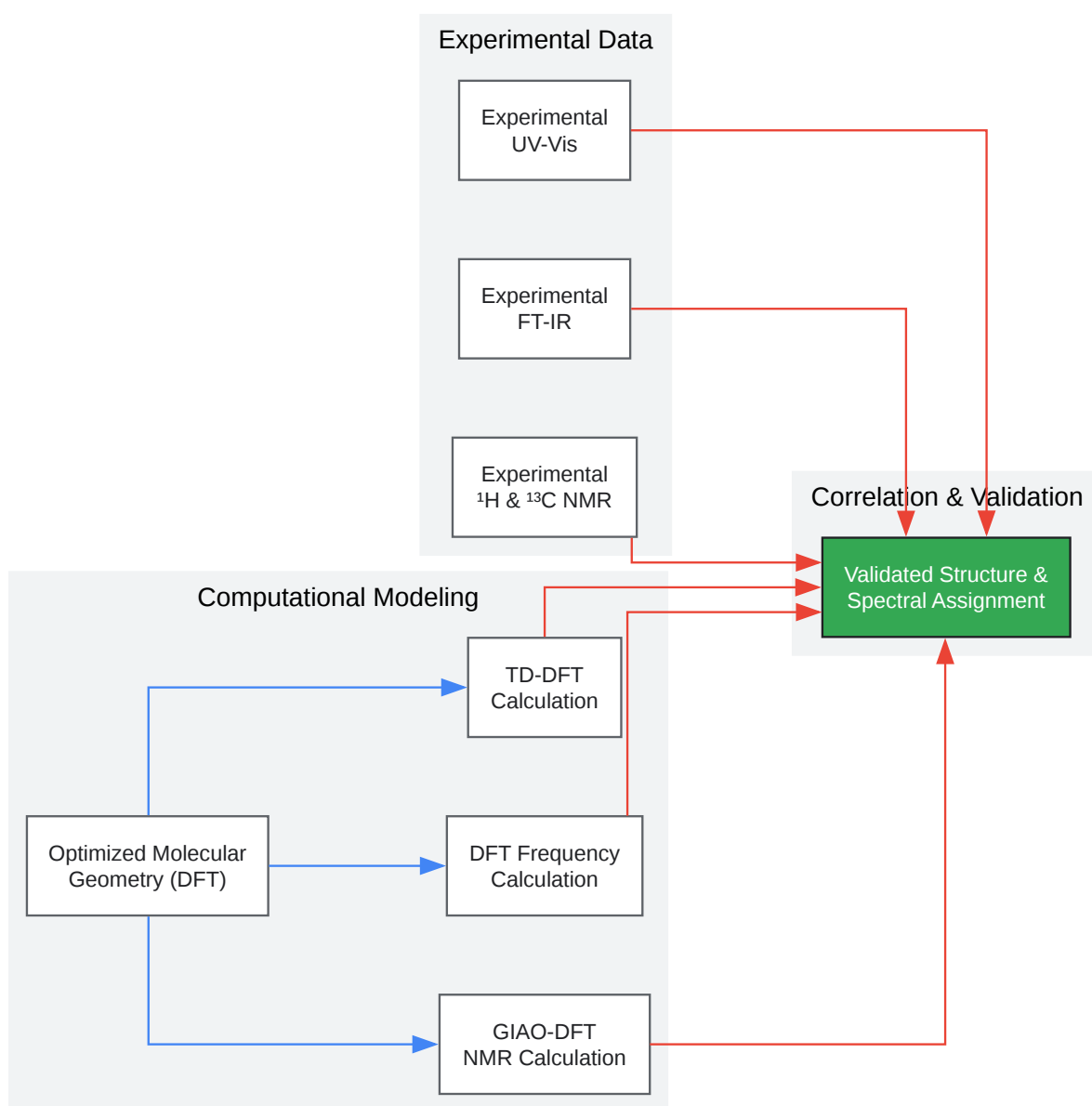
Theoretical Spectroscopic Analysis

Computational methods are invaluable for interpreting and predicting experimental spectra, including FT-IR, UV-Visible, and NMR. By calculating these properties for an optimized molecular structure, researchers can confirm experimental findings and assign specific spectral features to corresponding molecular vibrations, electronic transitions, or nuclear environments.

- **FT-IR Spectroscopy:** Theoretical vibrational frequencies are calculated to identify characteristic functional groups. For **2-Hydroxy-3-methoxychalcone**, key peaks include the C=O stretching of the ketone, the C=C stretching of the enone system, and the O-H stretching of the hydroxyl group.
- **UV-Visible Spectroscopy:** Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra. The calculated λ_{max} values correspond to π - π^* and n - π^* electronic

transitions within the conjugated system, which are responsible for the compound's color.[2]

- NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ^1H and ^{13}C NMR chemical shifts.[2][3] A strong correlation between calculated and experimental shifts confirms the molecular structure.[2][3]



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Caption: Integrated Spectroscopic and Computational Workflow.

Table 2: Representative Spectroscopic Data for Methoxy-Chalcone Derivatives

Spectrum	Parameter	Experimental Value	Calculated Value	Assignment
FT-IR	Wavenumber (cm ⁻¹)	~1640-1660	~1650	C=O Stretch
		~1580-1600	~1590	C=C Stretch
		~3200-3400	~3300	O-H Stretch
UV-Vis	λ_{max} (nm)	~350-390[2]	~360	n- π^* transition[2]
		~260-300[2]	~280	π - π^* transition[2]
¹ H NMR	Chemical Shift (ppm)	~7.4-7.8[2][4]	~7.5	Vinyl Protons (H α , H β)[2][4]
		~3.9[4]	~3.9	Methoxy Protons (-OCH ₃)[4]
¹³ C NMR	Chemical Shift (ppm)	~187-192[2]	~188	Carbonyl Carbon (C=O)[2]

Quantum Chemical Properties and Reactivity Analysis

DFT calculations provide a wealth of information about the electronic structure and chemical reactivity of a molecule through various descriptors.

- Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap ($\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[5]

- **Molecular Electrostatic Potential (MEP):** MEP maps visualize the charge distribution on the molecule's surface. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) indicate electron-deficient areas prone to nucleophilic attack. For chalcones, the carbonyl oxygen is typically a site of high negative potential.
- **Global Reactivity Descriptors:** These indices quantify reactivity. Key descriptors include Chemical Hardness (η), Electronegativity (χ), and the Electrophilicity Index (ω). These values help in predicting the overall reactive nature of the molecule.
- **Non-Linear Optical (NLO) Properties:** Chalcones are studied for their NLO properties due to their extended π -conjugated system. Calculations of polarizability (α) and first-order hyperpolarizability (β_0) can predict a molecule's potential for use in optical devices.[6]

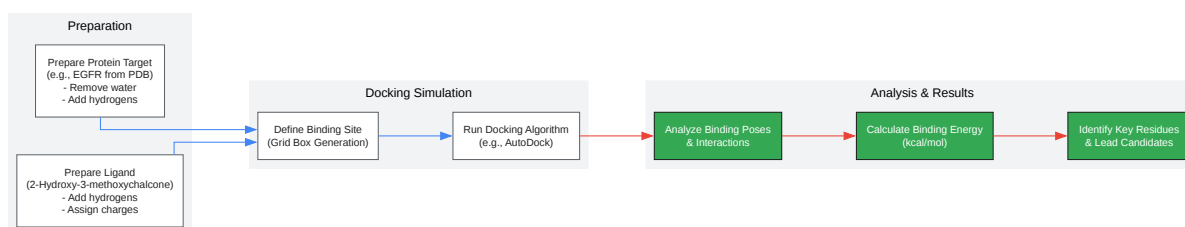
Table 3: Calculated Quantum Chemical Properties for a Substituted Chalcone (Values are representative and depend on the specific derivative and level of theory)

Property	Symbol	Typical Calculated Value	Significance
HOMO Energy	E_HOMO	-5.0 to -6.5 eV[5]	Electron-donating ability
LUMO Energy	E_LUMO	-1.5 to -2.5 eV[5]	Electron-accepting ability
Energy Gap	ΔE	2.9 to 4.5 eV[5]	Chemical stability and reactivity
Chemical Hardness	η	~1.5 - 2.2 eV	Resistance to change in electron distribution
Electronegativity	χ	~3.5 - 4.5 eV	Electron-attracting power
Electrophilicity Index	ω	~3.0 - 5.0 eV	Propensity to accept electrons
First Hyperpolarizability	β_0	Varies (e.g., $>10 \times 10^{-30}$ esu)	Non-linear optical response

Molecular Docking and Biological Activity

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as **2-Hydroxy-3-methoxychalcone**, binds to the active site of a macromolecular target, typically a protein. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.

Studies have shown that chalcones can interact with various biological targets. For instance, they have been docked against proteins like tyrosine kinases (EGFR, HER2), which are implicated in cancer, and enzymes from pathogens like *Mycobacterium tuberculosis* (InhA) and *Plasmodium falciparum* (Falcipain-2).^{[1][5][7][8]} The docking results provide a binding energy score (e.g., in kcal/mol), which estimates the binding affinity, and reveal key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π - π stacking that stabilize the ligand-protein complex.



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Caption: General Workflow for Molecular Docking.

Table 4: Molecular Docking Results for Chalcone Derivatives with Various Protein Targets

Chalcone Derivative	Protein Target (PDB ID)	Binding Energy (kcal/mol)	Key Interacting Residues	Potential Activity
2',5'-dihydroxy-3,4-dimethoxychalcone	EGFR (1M17)	-7.67[7]	Met769, Ala719, Lys721[7]	Anticancer[7]
Homobutein	Falcipain-2 (3BPF)	-16.7[1]	Cys42	Antimalarial
Novel Pyrrole-Pyrazole Chalcone	M. tuberculosis InhA (4TZK)	-9.7[5]	NAD cofactor, enzyme residues	Antitubercular[5]
p-hydroxy-methoxychalcone	VEGFR (2P2I)	Similar to ATP[8][9]	Not specified	Angiogenesis Inhibition[8][9]

Methodologies and Protocols

Synthesis Protocol: Claisen-Schmidt Condensation

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, an alkali-catalyzed reaction.[4][10]

- **Reactants:** An appropriately substituted acetophenone (e.g., 2'-hydroxyacetophenone) and a benzaldehyde (e.g., 3-methoxybenzaldehyde) are used as precursors.
- **Solvent:** A polar solvent such as ethanol or methanol is typically used.[11]
- **Catalyst:** A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to the reaction mixture to deprotonate the α -carbon of the acetophenone.[10]
- **Reaction:** The benzaldehyde is added to the mixture, which is stirred at room temperature or slightly below (e.g., 0°C) for several hours.[10]

- **Workup:** The reaction mixture is acidified (e.g., with dilute HCl) to precipitate the chalcone product.
- **Purification:** The crude product is filtered, washed, and purified, typically by recrystallization from a suitable solvent like ethanol.

Computational Protocol

- **Software:** Calculations are commonly performed using software packages like Gaussian, Materials Studio, and AutoDock.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[7\]](#)
- **Geometry Optimization and Frequency Calculation:**
 - **Method:** Density Functional Theory (DFT) is the most widely used method.
 - **Functional:** Hybrid functionals like B3LYP or meta-GGA functionals like M06-2X are frequently employed.[\[4\]](#)[\[12\]](#)
 - **Basis Set:** Pople-style basis sets such as 6-31G(d), 6-311G(d,p), or 6-311++G(d,p) are common choices, providing a good balance between accuracy and computational cost.[\[4\]](#)
[\[12\]](#)
- **Spectroscopic Calculations:**
 - **NMR:** The GIAO method is used with the same DFT functional and basis set as the optimization.
 - **UV-Vis:** TD-DFT calculations are performed on the optimized geometry.
- **Molecular Docking:**
 - **Protein Preparation:** The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens and charges are added.
 - **Ligand Preparation:** The 3D structure of the chalcone is optimized using DFT or a molecular mechanics force field.

- Grid Generation: A grid box is defined around the active site of the protein.
- Docking: A search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore possible binding conformations of the ligand within the grid box. The results are ranked based on the calculated binding energy.

Conclusion

Theoretical and computational studies provide profound insights into the structural, electronic, and biological properties of **2-Hydroxy-3-methoxychalcone**. DFT calculations are essential for determining the most stable molecular conformation, interpreting spectroscopic data, and quantifying chemical reactivity through FMO and MEP analyses. Furthermore, molecular docking simulations effectively predict binding affinities and interaction patterns with various biological targets, highlighting the compound's potential as a scaffold for developing new therapeutic agents. The synergy between these computational methods and experimental validation offers a robust framework for accelerating the discovery and design of novel chalcone-based drugs.

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